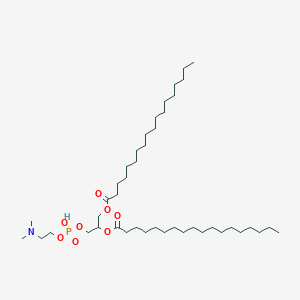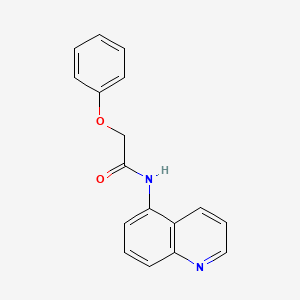
2-phenoxy-N-(quinolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(quinolin-5-yl)acetamide is a compound that belongs to the class of phenoxy acetamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenoxy group attached to an acetamide moiety, which is further connected to a quinoline ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(quinolin-5-yl)acetamide typically involves the coupling of a phenoxy acetic acid derivative with a quinoline-based amine. One common method includes the following steps:
Preparation of Phenoxy Acetic Acid Derivative: Phenoxy acetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Coupling Reaction: The acid chloride is then reacted with quinolin-5-ylamine in the presence of a base such as triethylamine (TEA) or pyridine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals or quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives or phenoxy radicals.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the phenoxy group can interact with enzymes, inhibiting their activity and affecting cellular functions. These interactions result in the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
2-phenoxy-N-(quinolin-5-yl)acetamide can be compared with other phenoxy acetamide derivatives such as:
2-phenoxy-N-(quinolin-6-yl)acetamide: Similar structure but with the quinoline ring attached at a different position.
2-phenoxy-N-(quinolin-4-yl)acetamide: Another isomer with the quinoline ring attached at the 4-position.
2-phenoxy-N-(quinolin-3-yl)acetamide: Quinoline ring attached at the 3-position.
These compounds share similar chemical properties but may exhibit different biological activities due to the positional isomerism of the quinoline ring.
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-phenoxy-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C17H14N2O2/c20-17(12-21-13-6-2-1-3-7-13)19-16-10-4-9-15-14(16)8-5-11-18-15/h1-11H,12H2,(H,19,20) |
InChI Key |
QWHINLMEDZDRAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


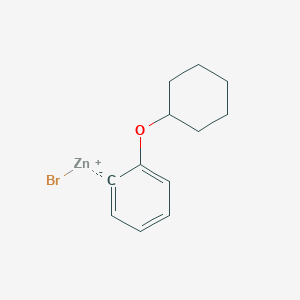

![N-(3-acetylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14880330.png)
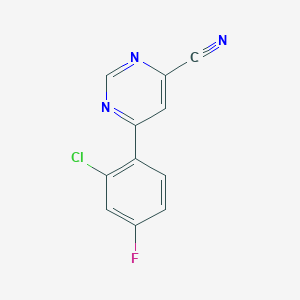
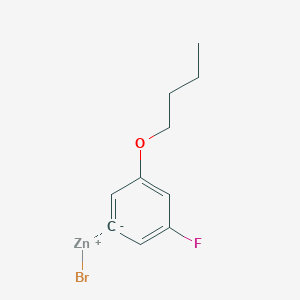
![6-methyl-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B14880337.png)
![8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14880345.png)
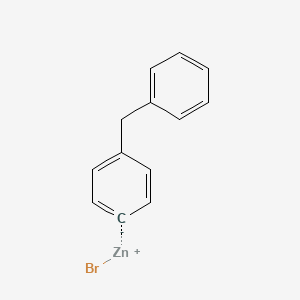
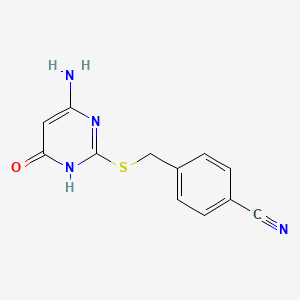
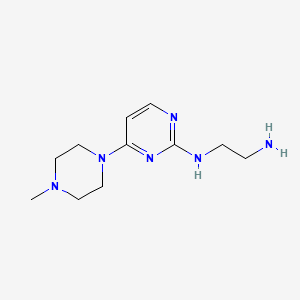
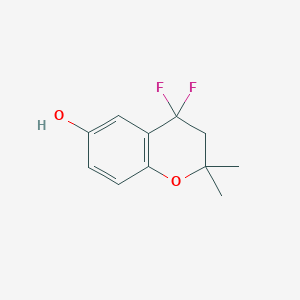
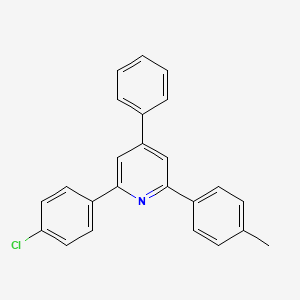
![2-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14880396.png)
